molecular formula C9H17ClOS B14426684 O-Octyl carbonochloridothioate CAS No. 86188-15-0

O-Octyl carbonochloridothioate

Cat. No.: B14426684
CAS No.: 86188-15-0
M. Wt: 208.75 g/mol
InChI Key: NXHLRFBGXAWZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Octyl carbonochloridothioate (CAS: Not explicitly provided in evidence) is a thioate ester characterized by the functional group Cl-C(=S)-O- linked to an octyl chain. This compound belongs to the class of chlorocarbonothioates, which are reactive intermediates used in organic synthesis, particularly in the preparation of thiocarbamates or as alkylating agents . Its reactivity stems from the electrophilic chlorine atom and the thioester moiety, enabling nucleophilic substitution or cross-coupling reactions.

Properties

CAS No.

86188-15-0

Molecular Formula

C9H17ClOS

Molecular Weight

208.75 g/mol

IUPAC Name

O-octyl chloromethanethioate

InChI

InChI=1S/C9H17ClOS/c1-2-3-4-5-6-7-8-11-9(10)12/h2-8H2,1H3

InChI Key

NXHLRFBGXAWZHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=S)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Octyl carbonochloridothioate can be synthesized through the reaction of octanol with carbonochloridothioic acid. The reaction typically involves the use of a catalyst, such as pyridine, to facilitate the formation of the ester bond. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

O-Octyl carbonochloridothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.

    Substitution: Nucleophiles such as ammonia (NH_3) or ethanol (C_2H_5OH) can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Amines, alcohols, and other substituted products.

Scientific Research Applications

O-Octyl carbonochloridothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of O-Octyl carbonochloridothioate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activities. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Differences :

  • Core Structure: this compound is carbon-centered, whereas Sodium O-octyl propylphosphonothioate () is phosphorus-based with a propyl group and sodium counterion.
  • Reactivity: The chlorine atom in carbonochloridothioate enhances electrophilicity, favoring nucleophilic attacks. In contrast, the phosphonothioate’s sodium salt () likely exhibits higher solubility in polar solvents due to ionic character .
  • Applications: Phosphonothioates are often used as pesticides or nerve agent analogs, while carbonochloridothioates may serve as intermediates in agrochemical synthesis.

Physicochemical Properties

  • Solubility: Sodium O-octyl propylphosphonothioate () is water-soluble due to its ionic nature, whereas this compound is likely hydrophobic, typical of chlorinated thioesters.
  • Stability : The sodium salt () may exhibit greater thermal stability compared to the chloro derivative, which could hydrolyze readily in moist environments.

Research Findings and Limitations

  • This compound’s toxicity profile remains uncharacterized in the provided evidence but may align with chlorinated thioesters, which are often irritants or lachrymators.

Limitations :

  • Direct comparisons are constrained by incomplete data for this compound (e.g., CAS RN, experimental spectra).
  • emphasizes rigorous data validation (e.g., HRMS, NMR), but such details are unavailable for the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.